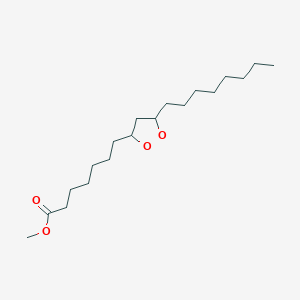
Methyl 7-(5-octyl-1,2-dioxolan-3-YL)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate: is an organic compound characterized by the presence of a dioxolane ring and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . Additionally, the long alkyl chain can influence the compound’s solubility and interaction with biological membranes .
Comparación Con Compuestos Similares
1,3-Dioxolane: A related compound with a similar ring structure but different alkyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate is unique due to its specific combination of a dioxolane ring and a long octyl chain, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
95336-48-4 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 7-(5-octyldioxolan-3-yl)heptanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-10-13-17-16-18(23-22-17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
AVPIZVUFPITDED-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC(OO1)CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


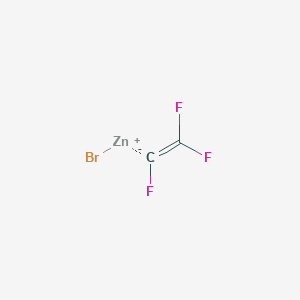
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
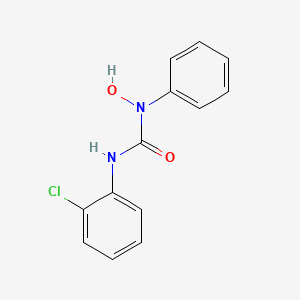

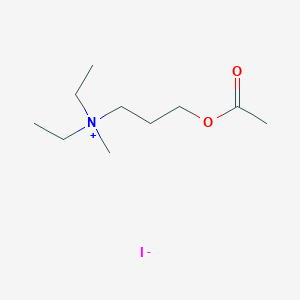

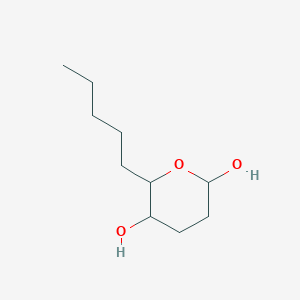

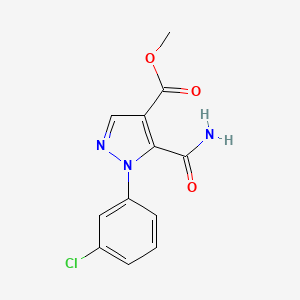
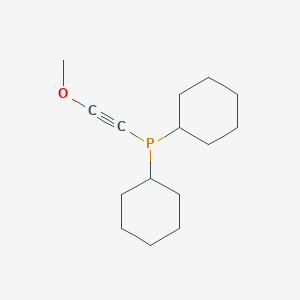
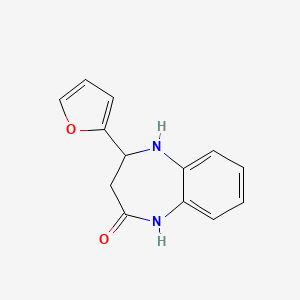
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
